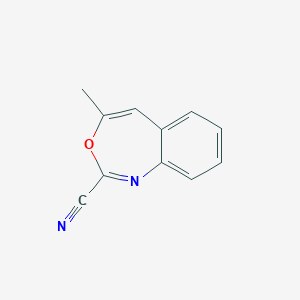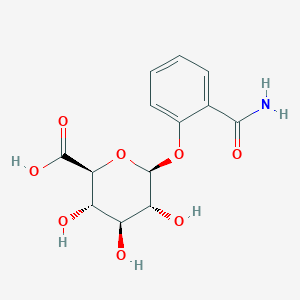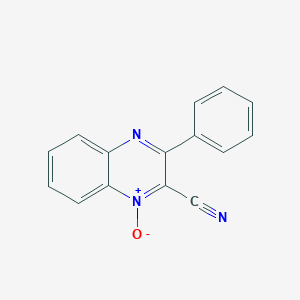
4-Methyl-3,1-benzoxazepine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3,1-benzoxazepine-2-carbonitrile, also known as MOB-015, is a synthetic compound that belongs to the benzoxazepine class of molecules. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3,1-benzoxazepine-2-carbonitrile involves the inhibition of fungal enzymes that are essential for the synthesis of ergosterol, a key component of fungal cell membranes. 4-Methyl-3,1-benzoxazepine-2-carbonitrile binds to and inhibits the activity of squalene epoxidase, an enzyme that catalyzes the conversion of squalene to lanosterol, a precursor of ergosterol. This leads to the depletion of ergosterol levels in fungal cells, which disrupts their membrane integrity and ultimately leads to their death.
Efectos Bioquímicos Y Fisiológicos
4-Methyl-3,1-benzoxazepine-2-carbonitrile has been shown to have minimal toxicity to mammalian cells, making it a promising drug candidate for the treatment of fungal infections. In vitro studies have demonstrated that 4-Methyl-3,1-benzoxazepine-2-carbonitrile has a low potential for cytotoxicity and genotoxicity, indicating that it is safe for use in humans. Additionally, 4-Methyl-3,1-benzoxazepine-2-carbonitrile has been shown to have a broad spectrum of antifungal activity, making it effective against a wide range of fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-Methyl-3,1-benzoxazepine-2-carbonitrile is its high potency and broad spectrum of antifungal activity. This makes it a promising drug candidate for the treatment of fungal infections, particularly those that are resistant to existing antifungal drugs. Additionally, 4-Methyl-3,1-benzoxazepine-2-carbonitrile has minimal toxicity to mammalian cells, indicating that it is safe for use in humans.
However, one of the limitations of 4-Methyl-3,1-benzoxazepine-2-carbonitrile is its relatively low solubility in water, which can make it difficult to administer as a drug. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-Methyl-3,1-benzoxazepine-2-carbonitrile to determine its optimal dosing regimen and potential drug interactions.
Direcciones Futuras
There are several future directions for research on 4-Methyl-3,1-benzoxazepine-2-carbonitrile. One area of focus is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-Methyl-3,1-benzoxazepine-2-carbonitrile to determine its optimal dosing regimen and potential drug interactions.
Another area of research is the investigation of 4-Methyl-3,1-benzoxazepine-2-carbonitrile as a potential drug candidate for the treatment of other fungal infections, such as those caused by Candida species. Additionally, the potential use of 4-Methyl-3,1-benzoxazepine-2-carbonitrile in combination with other antifungal drugs to enhance its efficacy and reduce the risk of drug resistance should be explored.
Conclusion
In conclusion, 4-Methyl-3,1-benzoxazepine-2-carbonitrile is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. It has been extensively studied for its potent antifungal activity and minimal toxicity to mammalian cells. However, further studies are needed to investigate its pharmacokinetics and pharmacodynamics and to optimize its dosing regimen. The future directions for research on 4-Methyl-3,1-benzoxazepine-2-carbonitrile include the development of more efficient synthesis methods, investigation of its potential as a drug candidate for other fungal infections, and exploration of its use in combination with other antifungal drugs.
Métodos De Síntesis
4-Methyl-3,1-benzoxazepine-2-carbonitrile can be synthesized through a multi-step process that involves the reaction of 2-aminobenzonitrile with various reagents, including acetic anhydride, sodium methoxide, and methyl iodide. The final product is obtained through the purification of the reaction mixture using column chromatography. The synthesis method for 4-Methyl-3,1-benzoxazepine-2-carbonitrile has been optimized to ensure high yields and purity of the compound.
Aplicaciones Científicas De Investigación
4-Methyl-3,1-benzoxazepine-2-carbonitrile has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of fungal infections, particularly those caused by dermatophytes. 4-Methyl-3,1-benzoxazepine-2-carbonitrile has been shown to have potent antifungal activity against a wide range of dermatophyte strains, including those that are resistant to existing antifungal drugs.
Propiedades
Número CAS |
19062-85-2 |
|---|---|
Nombre del producto |
4-Methyl-3,1-benzoxazepine-2-carbonitrile |
Fórmula molecular |
C11H8N2O |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
4-methyl-3,1-benzoxazepine-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-8-6-9-4-2-3-5-10(9)13-11(7-12)14-8/h2-6H,1H3 |
Clave InChI |
VSFHFEWYVFHETQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2N=C(O1)C#N |
SMILES canónico |
CC1=CC2=CC=CC=C2N=C(O1)C#N |
Sinónimos |
4-Methyl-3,1-benzoxazepine-2-carbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)




![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)







